(2E)-3-[1-(butan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Overview
Description
(2E)-3-[1-(butan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
- (2E)-3-[1-(butan-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid and its derivatives have been extensively studied in chemical synthesis. For instance, 1-Substituted 3-hydroxy-1H-pyrazoles react with various chemicals to yield 2-methyl-2-[(1H-pyrazol-3-yl)oxy]-propanoic acids, which can undergo further transformations (Dorn & Ozegowski, 1998).
Crystal Structure Analysis
- The crystal structures of derivatives of this compound have been analyzed to understand their stereochemical properties. Such studies can inform on the potential transformation processes these compounds might undergo under various conditions (Borisova et al., 2016).
Biochemical Applications
- Research has shown that derivatives of this compound may have potential biochemical applications. For example, they have been synthesized as possible inhibitors of mycolic acid biosynthesis, which is significant in the context of bacterial infections (Hartmann et al., 1994).
Antimicrobial and Antiinflammatory Activities
- Some derivatives have been synthesized for potential antimicrobial and antiinflammatory activities. This highlights the compound's relevance in developing new therapeutic agents (Farghaly et al., 2001).
Pharmacological Research
- This compound has also found relevance in pharmacological research, particularly in the synthesis of novel compounds for the evaluation of antimicrobial and anticancer activities. This demonstrates its potential as a starting point for developing new pharmaceutical agents (Rathinamanivannan et al., 2019).
Properties
IUPAC Name |
(E)-3-(1-butan-2-ylpyrazol-4-yl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-8(2)12-7-9(6-11-12)4-5-10(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGNLUREFAHFEM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C=N1)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C=C(C=N1)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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